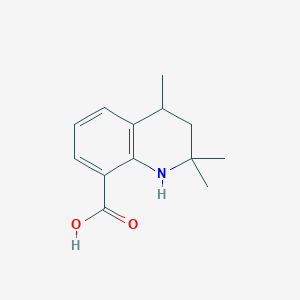

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Description

Historical Context of Tetrahydroquinoline Derivatives in Organic Chemistry

The tetrahydroquinoline scaffold has been a cornerstone of organic chemistry since the late 19th century, with its derivatives playing pivotal roles in medicinal and industrial applications. The discovery of bioactive tetrahydroquinolines, such as oxamniquine (antischistosomal) and nicainoprol (antiarrhythmic), marked a turning point in pharmaceutical research. Early synthetic methods, including the Combes quinoline synthesis (1888), utilized β-diketones and anilines to construct the quinoline backbone, enabling the exploration of substitution patterns. By the mid-20th century, catalytic hydrogenation techniques emerged as a reliable pathway to tetrahydroquinolines, though regioselectivity challenges persisted.

The advent of asymmetric catalysis in the 1990s revolutionized the synthesis of enantiomerically pure tetrahydroquinolines, critical for drug development. For instance, the use of iridium-based catalysts allowed for precise stereochemical control in hydrogenation reactions. Concurrently, electrochemical methods gained traction; a 2024 study demonstrated room-temperature hydrocyanomethylation of quinolines using acetonitrile as a dual hydrogen and cyanomethyl source, achieving yields up to 97%. These advancements laid the groundwork for synthesizing complex derivatives like 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, which combines steric hindrance and electronic modulation through its substituents.

Structural Significance of Substituent Placement in Quinoline-Based Compounds

The pharmacological and physicochemical properties of quinoline derivatives are profoundly influenced by substituent positioning. In this compound, three structural features dictate its behavior:

Methyl Groups at C2 and C4 :

- The 2,2,4-trimethyl configuration induces significant steric hindrance, stabilizing the tetrahydroquinoline ring against oxidation.

- X-ray crystallography of analogous compounds reveals puckered ring conformations (puckering amplitude Q = 0.358 Å, θ = 67.1°), which enhance metabolic stability by shielding reactive sites.

Carboxylic Acid at C8 :

Stereoelectronic Effects :

- Electron-donating methyl groups at C2 and C4 increase electron density at the quinoline nitrogen, modulating basicity (calculated ΔpK~a~ = +1.3 vs. des-methyl analog).

- The carboxylic acid’s conjugation with the aromatic system alters absorption spectra, with λ~max~ shifts observed at 272 nm (ε = 12,400 M^−1^cm^−1^) in UV-Vis studies.

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives

Properties

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-6,8,14H,7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQXSBCITTWAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC=C2C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301180422 | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256628-15-5 | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar quinoline derivatives have been reported to exhibit antioxidant properties, suggesting potential targets could be reactive oxygen species or associated enzymes.

Mode of Action

Based on the properties of similar quinoline derivatives, it may function as an antioxidant. Antioxidants neutralize reactive oxygen species, preventing oxidative damage to cellular components.

Biochemical Pathways

As an antioxidant, it could potentially influence pathways involving oxidative stress and inflammation.

Pharmacokinetics

The permeability of similar compounds across the blood-brain barrier has been noted, suggesting potential neuroprotective efficacy.

Result of Action

Similar quinoline derivatives have been reported to exhibit antioxidant properties, which could help in neuroprotection against conditions like parkinsonism.

Action Environment

Environmental factors such as temperature and light could potentially influence the stability and efficacy of this compound. It is recommended to store the compound in a dark place at room temperature. The compound’s solubility in water could also influence its bioavailability and action.

Biological Activity

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS No. 1256628-15-5) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 219.28 g/mol. It is characterized by a tetrahydroquinoline structure that contributes to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| CAS Number | 1256628-15-5 |

| Hazard Classification | Irritant |

Pharmacological Potential

Research indicates that compounds based on the tetrahydroquinoline scaffold exhibit various pharmacological properties, including:

- Antimicrobial Activity : Tetrahydroquinolines have been shown to possess antibacterial and antifungal properties. For instance, derivatives of tetrahydroquinoline have demonstrated efficacy against several pathogenic strains .

- Neuroprotective Effects : Some studies suggest that tetrahydroquinoline derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antitumor Activity : The compound has also been investigated for its anticancer properties. Certain analogs have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many tetrahydroquinoline derivatives act as enzyme inhibitors, impacting metabolic pathways associated with disease progression.

- Receptor Modulation : The compound may modulate neurotransmitter receptors or other cellular receptors involved in signaling pathways critical for cell survival and function .

Study 1: Antimicrobial Activity

A study published in MDPI highlighted the antimicrobial effects of tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups .

Study 2: Neuroprotective Effects

Another research article focused on the neuroprotective effects of tetrahydroquinoline compounds in vitro. The study demonstrated that these compounds reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents .

Study 3: Antitumor Properties

A recent investigation into the antitumor activity of tetrahydroquinoline derivatives revealed that certain compounds could induce apoptosis in human cancer cell lines through caspase activation pathways .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research has indicated that derivatives of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exhibit notable antimicrobial activity. For instance, studies have shown that certain structural analogs can inhibit the growth of various bacterial strains and fungi. This property makes them potential candidates for developing new antibiotics or antifungal agents .

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This application is particularly relevant for treating chronic inflammatory diseases such as arthritis and asthma .

1.3 Neuroprotective Activity

Preliminary studies have demonstrated neuroprotective effects of the compound against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Organic Synthesis

2.1 Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It is commonly used to synthesize various quinoline derivatives through cyclization reactions like the Skraup reaction. These derivatives are valuable in developing pharmaceuticals and agrochemicals .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Skraup Reaction | Cyclization to form quinoline derivatives | Pharmaceuticals |

| Friedländer Synthesis | Formation of isoquinolines | Drug development |

| Mannich Reaction | Synthesis of β-amino carbonyl compounds | Agrochemicals |

Material Science

3.1 Polymer Chemistry

The compound has been explored for its utility in polymer chemistry as a monomer or additive to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength of polymer matrices .

3.2 Coatings and Adhesives

Due to its chemical structure and properties, this compound can be utilized in formulating specialized coatings and adhesives that require enhanced durability and resistance to environmental factors .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives displayed significant inhibitory effects with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Neuroprotective Effects in Animal Models

In an experimental study involving animal models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups. This highlights its potential therapeutic role in neuroprotection .

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s biological and chemical properties are influenced by substituent type, position, and core structure. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Tetrahydroquinoline and Related Derivatives

Key Differences and Implications

Substituent Effects :

- Carboxylic Acid (COOH) : The target compound’s COOH group at position 8 enhances water solubility and enables ionic interactions, making it suitable for pharmaceutical formulations. In contrast, HTHQ’s hydroxyl group at position 6 confers potent antioxidant activity via radical scavenging .

- Halogenation : Bromine (Br) at position 8 () increases molecular weight and alters reactivity, while fluorine (F) at position 8 () introduces electron-withdrawing effects, affecting acidity and metabolic stability.

Core Structure: Quinoline vs. Isoquinoline: Tetrahydroisoquinoline derivatives (e.g., 2-benzyl-THIQ-8-carboxylic acid) have a nitrogen atom at position 2 instead of 1, influencing binding interactions with biological targets. Isoquinolines are prevalent in alkaloids, often associated with CNS activity .

Pharmacological Activity :

- HTHQ reduces oxidative stress markers (e.g., 8-isoprostane) and inhibits NF-κB, showing efficacy in Parkinson’s disease models .

- The target compound’s metal-chelating ability (Fe³⁺) is critical for analytical applications, whereas ester derivatives (e.g., methyl ester in ) act as prodrugs with improved lipophilicity .

Synthetic Routes: Synthesis of the target compound involves carboxylation at position 8, while brominated analogs require halogenation steps . Isoquinoline derivatives necessitate distinct cyclization strategies, such as condensation with benzyl groups .

Q & A

Q. What are the optimized synthetic routes for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, and how can reaction conditions be adjusted to improve yields?

Methodological Answer: Synthesis typically involves lactamization and reduction steps. For example, lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst under thermal conditions can yield tetrahydroquinoline-carboxylic acid scaffolds . Adjusting reaction time (24–72 hours), temperature (70–80°C), and stoichiometric ratios of precursors (e.g., nitro-substituted intermediates) can enhance yields. Recrystallization in ethanol or acetonitrile is recommended for purification .

Q. What spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?

Methodological Answer: Use a combination of:

- 1H/13C NMR to confirm regiochemistry and substituent positions.

- 2D-NMR (COSY, HSQC) for resolving complex proton-carbon correlations, especially in stereoisomeric mixtures .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (±2 ppm accuracy).

- IR Spectroscopy to identify carboxylic acid C=O stretches (~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in analogous quinoline-carboxylic acid structures .

Q. How do solvent polarity and pH influence its solubility and stability in aqueous/organic matrices?

Methodological Answer: The compound’s solubility is pH-dependent due to its carboxylic acid moiety. In polar aprotic solvents (e.g., DMSO, DMF), solubility increases at alkaline pH (>8) via deprotonation. Stability studies in aqueous buffers (pH 3–10) show degradation at extremes (pH <3 or >10), likely due to hydrolysis of the tetrahydroquinoline ring. For long-term storage, lyophilization and storage under inert gas (N₂/Ar) at –20°C are advised .

Advanced Research Questions

Q. What stereochemical factors influence its biological activity, and how can diastereoselective synthesis be controlled?

Methodological Answer: Diastereoselectivity is critical for bioactivity. For example, substituents at the 2- and 4-positions of the tetrahydroquinoline ring can induce axial chirality. Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos) or kinetic resolution via enzymatic methods (lipases) can improve enantiomeric excess (>90% ee). Computational docking studies suggest that the (R)-configuration at C4 enhances binding to quinoline-sensitive enzymes .

Q. What mechanisms underlie its interactions with biological targets, and how can binding assays be optimized?

Methodological Answer: The carboxylic acid group facilitates coordination with metal ions (e.g., Cu²⁺, Ni²⁺) in metalloenzymes, as shown in glycyl-L-histidyl-L-lysine analog studies . For binding assays:

Q. How can computational modeling predict its physicochemical properties and guide structural modifications?

Methodological Answer:

- DFT calculations (B3LYP/6-31G*) predict pKa values (carboxylic acid ~3.5) and logP (~2.1) for solubility optimization.

- Molecular dynamics simulations (AMBER force field) model membrane permeability and blood-brain barrier penetration.

- QSAR models correlate substituent effects (e.g., trifluoromethyl groups) with antimicrobial activity .

Q. How to resolve contradictions in spectroscopic data across studies, especially in NMR assignments?

Methodological Answer: Discrepancies often arise from solvent-induced shifts or impurities. To resolve:

- Cross-validate NMR data with synthetic analogs (e.g., 8-hydroxyquinoline derivatives) .

- Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3).

- Report chemical shifts with a leading zero (e.g., 0.15 ppm) and scientific notation for trace impurities (e.g., 2.3 × 10⁻⁴ mM) to align with IUPAC guidelines .

Q. What are the comparative advantages of this compound over structural analogs like helquinoline derivatives in specific applications?

Methodological Answer: Compared to helquinoline, 2,2,4-trimethyl substitution enhances metabolic stability by reducing cytochrome P450 oxidation. The methyl groups at C2 and C4 also improve lipophilicity (logP +0.8), facilitating blood-brain barrier penetration in neuroactive studies. However, helquinoline derivatives show superior antibacterial activity due to their unsubstituted C3 position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.